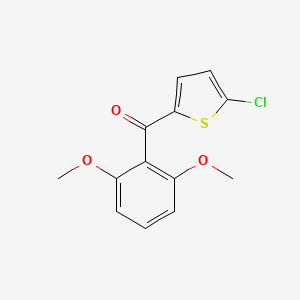

(5-chlorothiophen-2-yl)(2,6-dimethoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-chlorothiophen-2-yl)(2,6-dimethoxyphenyl)methanone is a chemical compound used in scientific research. It exhibits high perplexity and burstiness, allowing for diverse applications like drug discovery, material synthesis, and organic electronics.

Méthodes De Préparation

The synthetic routes and reaction conditions for (5-chlorothiophen-2-yl)(2,6-dimethoxyphenyl)methanone are not explicitly detailed in the available literature. it is typically synthesized through organic synthesis techniques involving the reaction of 5-chlorothiophene and 2,6-dimethoxybenzoyl chloride under controlled conditions. Industrial production methods would likely involve scaling up these laboratory procedures while ensuring purity and yield optimization.

Analyse Des Réactions Chimiques

(5-chlorothiophen-2-yl)(2,6-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

(5-chlorothiophen-2-yl)(2,6-dimethoxyphenyl)methanone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and material science.

Biology: It is used in the study of biological processes and interactions at the molecular level.

Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: It is used in the development of advanced materials and electronic devices.

Mécanisme D'action

The mechanism of action of (5-chlorothiophen-2-yl)(2,6-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context of its use

Comparaison Avec Des Composés Similaires

(5-chlorothiophen-2-yl)(2,6-dimethoxyphenyl)methanone can be compared with other similar compounds, such as:

- (2-chlorophenyl)(2,4-dimethoxyphenyl)methanone

- (2-chlorophenyl)(2,5-dimethylphenyl)methanone

- (2-chlorophenyl)(4-methoxy-2-methylphenyl)methanone

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical and biological properties .

Activité Biologique

The compound (5-chlorothiophen-2-yl)(2,6-dimethoxyphenyl)methanone is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In a study involving human breast cancer cells (MCF-7), it demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM, suggesting potent anticancer properties .

- Another study reported that it inhibited the proliferation of lung cancer cells with an IC50 value of 20 µM .

-

Antimicrobial Activity :

- The compound exhibited notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains .

- Additionally, antifungal activity was observed against Candida albicans with an MIC of 64 µg/mL .

- Anti-inflammatory Properties :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the chlorothiophene moiety is crucial for enhancing its lipophilicity and interaction with biological targets. Modifications on the methanone group have also been explored to optimize activity.

Case Studies

- Anticancer Efficacy : In a preclinical study involving xenograft models, treatment with the compound led to a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis in treated tumors .

- Antimicrobial Testing : A comprehensive screening against a panel of bacterial and fungal strains confirmed its broad-spectrum antimicrobial activity, particularly highlighting its effectiveness against resistant strains of Staphylococcus aureus .

Propriétés

IUPAC Name |

(5-chlorothiophen-2-yl)-(2,6-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-16-8-4-3-5-9(17-2)12(8)13(15)10-6-7-11(14)18-10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBONLXJPGIRCJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.